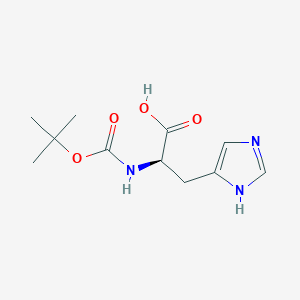

Boc-D-His-OH

Description

Boc-D-His-OH (Nα-Boc-D-histidine) is a chiral amino acid derivative widely used in peptide synthesis, particularly in Boc (tert-butoxycarbonyl) solid-phase peptide synthesis . Key properties include:

- CAS Number: 50654-94-9

- Molecular Formula: C₁₁H₁₇N₃O₄

- Molecular Weight: 255.27 g/mol

- Purity: ≥98.0% (TLC)

- Form: Powder, suitable for solid-phase synthesis .

This compound protects the α-amino group of D-histidine with a Boc group, enhancing stability during peptide chain assembly. Its D-configuration is critical for synthesizing peptides with specific stereochemical requirements in drug development and biochemical research .

Properties

IUPAC Name |

(2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMLQYFMYHISQO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-His-OH typically involves the protection of the amino group of D-histidine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting D-histidine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of Boc-D-His-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-D-His-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in dioxane.

Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).

Major Products Formed

Deprotection: D-histidine.

Coupling: Peptides containing D-histidine residues.

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis

- Building Block : Boc-D-His-OH is widely used as a building block in solid-phase peptide synthesis (SPPS). Its stability under various conditions enhances the efficiency of synthesizing peptides and proteins.

- Case Study : In the synthesis of exenatide, incorporating Boc-D-His-OH improved yield and purity while minimizing epimerization, which is vital for developing effective diabetes treatments.

-

Drug Development

- Peptide-Based Drugs : The compound is instrumental in developing peptide-based therapeutic agents. Its ability to stabilize active pharmaceutical ingredients enhances bioavailability and efficacy.

- Example : Research indicates that peptides synthesized using Boc-D-His-OH showed promise in treating metabolic disorders by enhancing bioactivity .

-

Biological Studies

- Protein-Protein Interactions : Boc-D-His-OH serves as a tool for studying protein interactions and enzyme mechanisms, providing insights into cellular processes essential for understanding diseases.

- Research Findings : Studies utilizing Boc-D-His-OH have revealed its potential in modulating biological activities through peptide modifications .

- Exenatide Synthesis : A study demonstrated that incorporating Boc-D-His-OH significantly improved the yield and purity during the synthesis of exenatide, an important drug for diabetes management. This advancement is crucial for developing effective treatments with minimal side effects.

- Peptide Therapeutics : Another research effort focused on novel peptides synthesized with unusual amino acids indicated that modifications involving Boc-D-His-OH could enhance bioactivity and therapeutic efficacy, particularly in metabolic disorders .

Mechanism of Action

The mechanism of action of Boc-D-His-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of histidine during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .

Comparison with Similar Compounds

Boc-His(Boc)-OH

- CAS : 20866-46-0

- Molecular Formula : C₁₆H₂₅N₃O₆

- Molecular Weight : 355.4 g/mol

- Key Features: Dual Boc protection: Both α-amino and imidazole (N-τ) groups are Boc-protected . Application: Used in peptide synthesis where additional protection of the histidine side chain is necessary to prevent side reactions .

Boc-D-His(Trt)-OH

- CAS : 393568-74-6

- Molecular Formula : C₃₀H₃₁N₃O₄

- Molecular Weight : 497.6 g/mol

- Key Features :

- Trityl (Trt) Protection : The imidazole side chain is protected with a trityl group, offering steric hindrance against nucleophilic attacks .

- Cost : Priced higher (e.g., $95.00/5g) compared to Boc-D-His-OH ($60.00/5g) due to complex synthesis .

- Use Case : Ideal for synthesizing peptides requiring selective deprotection strategies .

Boc-D-His(Boc)-OH Benzene Solvate

- CAS : 388086-36-0

- Molecular Formula : C₂₂H₃₁N₃O₆

- Molecular Weight : 433.5 g/mol

- Key Features :

Fmoc-D-His(Trt)-OH

- CAS: Not explicitly listed (see ).

- Key Features :

- Fmoc Protection : Uses 9-fluorenylmethyloxycarbonyl (Fmoc) instead of Boc, enabling orthogonal deprotection under mild basic conditions .

- Analysis : Reverse-phase HPLC methods (e.g., Chiral MX(2)-RH column) are employed to quantify optical isomer content (e.g., Fmoc-L-His(Trt)-OH vs. Fmoc-D-His(Trt)-OH) .

Data Tables

Table 1: Structural and Commercial Comparison

| Compound | CAS Number | Molecular Weight (g/mol) | Protection Groups | Price (5g) | Key Application |

|---|---|---|---|---|---|

| Boc-D-His-OH | 50654-94-9 | 255.27 | Boc (α-amino) | $60.00 | Standard Boc-SPPS |

| Boc-His(Boc)-OH | 20866-46-0 | 355.40 | Boc (α-amino, N-τ) | $316.00 | Side-chain protection |

| Boc-D-His(Trt)-OH | 393568-74-6 | 497.60 | Boc (α-amino), Trt | $95.00 | Selective deprotection |

| Boc-D-His(Boc)-OH·Benzene | 388086-36-0 | 433.50 | Boc (α-amino, N-τ) | N/A | Crystallization studies |

Table 2: Solubility and Stability

| Compound | Solubility | Storage Conditions | Stability Issues |

|---|---|---|---|

| Boc-D-His-OH | Soluble in DMF | Room temperature | Hygroscopic; store dry |

| Boc-His(Boc)-OH | Limited in water | -80°C (6 months) | Benzene toxicity in solvate |

| Boc-D-His(Trt)-OH | Soluble in DCM | -20°C (1 month) | Trt group acid-sensitive |

Biological Activity

Boc-D-His-OH (N(α)-Boc-D-histidine) is a derivative of the amino acid histidine, which possesses significant biological activity and is widely used in peptide synthesis. This compound is particularly noted for its role in solid-phase peptide synthesis (SPPS) and its implications in various therapeutic applications. Understanding the biological activity of Boc-D-His-OH involves exploring its physicochemical properties, synthesis methods, and biological implications.

Boc-D-His-OH has a molecular formula of and a melting point of approximately 160-165°C (dec.) . The compound is known for its stability under various conditions, which is crucial for its application in peptide synthesis.

Synthesis and Epimerization

One of the critical aspects of using Boc-D-His-OH in SPPS is the concern regarding epimerization, which can significantly affect the biological activity of peptides. Histidine, including its D-isomer, is prone to epimerization during activation in SPPS. Studies have shown that using Boc-D-His-OH can reduce epimerization rates to as low as 0.18%, compared to higher rates observed with other histidine derivatives . This reduction is vital for maintaining the enantiomeric purity of synthesized peptides, which directly correlates with their biological efficacy.

Biological Activity

Boc-D-His-OH exhibits various biological activities due to its role as a histidine derivative. Key areas of interest include:

- Antioxidant Properties : Histidine derivatives have been shown to possess antioxidant capabilities, which can protect cells from oxidative stress.

- Metal Ion Binding : The imidazole side chain of histidine allows for coordination with metal ions, making it useful in biochemical pathways involving metal cofactors.

- Peptide Hormones : As a component of peptide hormones like exenatide, Boc-D-His-OH plays a role in glucose metabolism and appetite regulation. The synthesis of exenatide using Boc-D-His-OH has been shown to enhance yield and purity by inhibiting the formation of undesired D-histidine derivatives .

Case Studies

Recent studies have highlighted the therapeutic potential of peptides containing Boc-D-His-OH:

- Exenatide Synthesis : Research demonstrated that incorporating Boc-D-His-OH in the synthesis of exenatide improves the overall yield and purity while minimizing epimerization. This advancement is crucial for developing effective diabetes treatments .

- Peptide Therapeutics : A study on novel peptides synthesized with unusual amino acids indicated that modifications involving Boc-D-His-OH could enhance bioactivity and therapeutic efficacy. These peptides showed promise in treating conditions related to metabolic disorders .

Data Table: Comparison of Epimerization Rates

| Compound | Epimerization Rate (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| Fmoc-His(Trt)-OH | >16 | 85 | 90 |

| Fmoc-His(Boc)-OH | 0.18 | 92 | 95 |

| Fmoc-His(π-Mbom)-OH | 0.81 | 87 | 91 |

Q & A

Q. What frameworks (e.g., PICO, FINER) are effective for formulating hypotheses about Boc-D-His-OH’s role in enzyme inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.